molecular formula C21H21FN2O4 B2577839 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide CAS No. 1040657-92-8

2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide

Cat. No.: B2577839
CAS No.: 1040657-92-8
M. Wt: 384.407
InChI Key: RHFSSYRLVKLZLF-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step often involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Indolinyl Derivative Synthesis: The indolinyl derivative is synthesized through a series of reactions starting from indole or its derivatives, involving steps such as nitration, reduction, and acylation.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the indolinyl derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
  • 2-(2-bromophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide imparts unique properties such as increased metabolic stability and potential for stronger interactions with biological targets compared to its chloro or bromo analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-16-4-1-2-5-18(16)28-13-20(25)23-15-8-7-14-9-10-24(17(14)12-15)21(26)19-6-3-11-27-19/h1-2,4-5,7-8,12,19H,3,6,9-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFSSYRLVKLZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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